molecular formula C17H27NO B1394681 3-[2,4-DI(Tert-butyl)phenoxy]azetidine CAS No. 1220038-43-6

3-[2,4-DI(Tert-butyl)phenoxy]azetidine

Cat. No. B1394681
M. Wt: 261.4 g/mol
InChI Key: RWCMNENISZVCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2,4-DI(Tert-butyl)phenoxy]azetidine is an organic compound belonging to the azetidine family of molecules. It is a colorless liquid at room temperature and is widely used in scientific research due to its unique properties. This compound is composed of a five-membered ring with two tert-butyl substituents and two phenoxy groups. It is also known as 3-TBP-azetidine or 3-TBP-Az.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Acid-Azetidine Chimeras : The compound has been utilized in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are valuable in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
  • Pharmaceutical Intermediate Synthesis : It serves as a key raw material in the synthesis of pharmaceutical intermediates, particularly in the creation of 1-(tert-butyl)-3-amioazetidine, which has applications in drug development (Cui‐Feng Yang, 2010).
  • Development of Protected 3-Haloazetidines : The compound is instrumental in producing protected 3-haloazetidines, crucial in medicinal chemistry for creating high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Medical and Biological Research

  • Investigative Anticancer Agent Research : 3-[2,4-DI(Tert-butyl)phenoxy]azetidine derivatives have been studied for their potential as investigative anticancer agents, focusing on their structural properties and effects on cancer cells (Deschamps, Cannizzo, & Straessler, 2013).
  • Antitumor Activity : Certain derivatives of the compound have been explored for their antitumor properties, offering promising avenues in cancer treatment research (Gielen et al., 1999).

Miscellaneous Applications

  • Catalysis in Organic Synthesis : The compound plays a role in catalysis, specifically in calcium(II)-catalyzed Friedel-Crafts reactions, contributing to the creation of drug-like compounds through various organic transformations (Denis et al., 2018).
  • Modular Synthesis in Medicinal Chemistry : Azetidines, including those derived from 3-[2,4-DI(Tert-butyl)phenoxy]azetidine, are significant in medicinal chemistry for their modular construction, leveraging their high ring strain for various applications (Fawcett et al., 2019).

properties

IUPAC Name

3-(2,4-ditert-butylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-16(2,3)12-7-8-15(19-13-10-18-11-13)14(9-12)17(4,5)6/h7-9,13,18H,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCMNENISZVCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CNC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2,4-DI(Tert-butyl)phenoxy]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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